1-[(2,5-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[(2,5-Dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2,5-dimethylphenyl group and a 2-methoxyphenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another approach involves the aza-Michael addition of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[(2,5-Dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines .
For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield secondary amines. Substitution reactions can introduce different functional groups onto the piperazine ring, resulting in a variety of derivatives with potentially different biological activities .
Scientific Research Applications
1-[(2,5-Dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
In the pharmaceutical industry, piperazine derivatives are found in drugs such as trimetazidine, ranolazine, and aripiprazole. These compounds are known for their ability to interact with various biological targets, making them valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. Piperazine derivatives often act as receptor modulators, enzyme inhibitors, or ion channel blockers. The exact molecular targets and pathways involved depend on the specific structure of the compound and its derivatives .
For instance, some piperazine derivatives are known to modulate neurotransmitter receptors, leading to effects on the central nervous system. Others may inhibit enzymes involved in metabolic pathways, resulting in therapeutic effects for various diseases .
Comparison with Similar Compounds
1-[(2,5-Dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole. These compounds share the piperazine core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Trimetazidine: Used as an anti-anginal medication, it improves myocardial glucose utilization.
Ranolazine: Used to treat chronic angina, it works by inhibiting the late phase of the sodium current in cardiac cells.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-8-9-17(2)18(14-16)15-21-10-12-22(13-11-21)19-6-4-5-7-20(19)23-3/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLPOFYOEYTQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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